molecular formula C17H13Cl3N4S B4556491 N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3,4-dichlorophenyl)thiourea

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3,4-dichlorophenyl)thiourea

Cat. No.: B4556491
M. Wt: 411.7 g/mol
InChI Key: MFVHOUGJLJOFIG-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3,4-dichlorophenyl)thiourea is a useful research compound. Its molecular formula is C17H13Cl3N4S and its molecular weight is 411.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.992651 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Novel pyrazolyl acyl thioureas have been synthesized and investigated for their anticancer activities. These compounds have shown significant toxicity against human colon, liver, and leukemia cancer cell lines. The presence of the pyrazole moiety contributes to their efficacy, indicating potential utility in cancer treatment (İ. Koca, A. Özgür, K. Coskun, Yusuf Tutar, 2013). Additionally, ultrasound-assisted synthesis has produced pyrazolyl thiourea derivatives acting as cell cycle inhibitors, with some compounds showing modest apoptotic effects in human cancer cells, further supporting their development as anticancer drugs (G. Nițulescu, L. Matei, I. Aldea, C. Draghici, O. T. Olaru, C. Bleotu, 2015).

Antidiabetic Activity

Research on fluoropyrazolesulfonylurea and thiourea derivatives has revealed significant antidiabetic activity. These compounds were synthesized and evaluated as hypoglycemic agents, with structure-activity relationship (SAR) studies endorsing their potential as leads for future drug discovery studies in the antidiabetic domain (H. Faidallah, M. M. Al-Mohammadi, K. Alamry, K. A. Khan, 2016).

Antimicrobial Activity

New derivatives, including thiourea compounds, have been synthesized and characterized for their antibacterial and antifungal activities. For instance, certain benzo[b]thiophene derivatives exhibited a broad spectrum of pharmacological properties, including potent antimicrobial activities (A. Isloor, B. Kalluraya, K. Pai, 2010). Another study on synthetic pyrazole derivatives demonstrated growth inhibitory effects against various phytopathogenic fungi, highlighting their application in addressing plant diseases (C. B. Vicentini, C. Romagnoli, E. Andreotti, D. Mares, 2007).

Properties

IUPAC Name

1-(1-benzyl-4-chloropyrazol-3-yl)-3-(3,4-dichlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3N4S/c18-13-7-6-12(8-14(13)19)21-17(25)22-16-15(20)10-24(23-16)9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVHOUGJLJOFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)NC(=S)NC3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3,4-dichlorophenyl)thiourea
Reactant of Route 2
Reactant of Route 2
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3,4-dichlorophenyl)thiourea
Reactant of Route 3
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3,4-dichlorophenyl)thiourea
Reactant of Route 4
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3,4-dichlorophenyl)thiourea
Reactant of Route 5
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3,4-dichlorophenyl)thiourea
Reactant of Route 6
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3,4-dichlorophenyl)thiourea

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